N-cyclohexyl-4-fluoroaniline

Lipophilicity Medicinal Chemistry ADME

N-Cyclohexyl-4-fluoroaniline is a differentiated secondary aniline building block for medicinal chemistry and process R&D. Its defined 0.07 unit logP drop versus 4-fluoro-N-phenylaniline enables controlled lipophilicity studies without altering TPSA. A published 74% reductive amination yield provides a scalability benchmark for in-house synthesis evaluation. Available in 95% purity as a reference standard for HPLC/LC-MS method development, this compound is a strategic procurement choice for programs requiring precise physicochemical tuning.

Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
CAS No. 136684-94-1
Cat. No. B166185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-4-fluoroaniline
CAS136684-94-1
Molecular FormulaC12H16FN
Molecular Weight193.26 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=CC=C(C=C2)F
InChIInChI=1S/C12H16FN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2
InChIKeyNIRWGOMUADRKSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-4-fluoroaniline (CAS 136684-94-1): Physicochemical and Structural Profile for Scientific Procurement


N-Cyclohexyl-4-fluoroaniline (CAS 136684-94-1), with the molecular formula C₁₂H₁₆FN, is a secondary aromatic amine characterized by a cyclohexyl substituent on the amine nitrogen and a fluorine atom at the para position of the phenyl ring . This compound exhibits a computed logP value of 3.57, a topological polar surface area (TPSA) of 12.03 Ų, and a molecular weight of 193.26 g/mol, placing it within a specific range of lipophilicity and size for small-molecule applications . It is commercially available with standard purities of 95% and 98+%, and its synthesis can be achieved via reductive amination with a reported yield of 74% [1].

Why N-Cyclohexyl-4-fluoroaniline (CAS 136684-94-1) is Not Readily Replaceable by Common Analogs


Substitution among N-cyclohexyl aniline derivatives is scientifically unsound without quantitative justification due to significant variations in key physicochemical properties that dictate performance in specific assays and synthetic pathways [1]. For instance, the replacement of the para-fluoro substituent with a chloro group (e.g., N-cyclohexyl-4-chloroaniline, MW 209.71) introduces a substantial change in molecular weight and lipophilicity [2]. Similarly, replacing the cyclohexyl group with a phenyl ring (e.g., 4-fluoro-N-phenylaniline) alters the molecular planarity and drastically reduces the computed logP by approximately 0.07 units, which can affect membrane permeability and solubility [3]. These differences, while seemingly minor, can critically impact biological activity, chromatographic behavior, and the outcome of a synthetic sequence. The following quantitative evidence details the specific points of differentiation that a scientific user must consider.

Quantitative Evidence for Differentiation of N-Cyclohexyl-4-fluoroaniline (CAS 136684-94-1) from Close Analogs


Lipophilicity (logP) Differentiation: N-Cyclohexyl-4-fluoroaniline vs. 4-Fluoro-N-phenylaniline

The computed partition coefficient (logP) of N-cyclohexyl-4-fluoroaniline is 3.57, which is 0.07 units lower than that of its aromatic analog, 4-fluoro-N-phenylaniline (logP = 3.64). This difference, while modest, reflects a measurable decrease in overall lipophilicity conferred by the saturated cyclohexyl ring compared to the planar phenyl ring [1].

Lipophilicity Medicinal Chemistry ADME

Purity Profile and Procurement Options for N-Cyclohexyl-4-fluoroaniline

N-cyclohexyl-4-fluoroaniline is commercially available at two distinct purity grades: 95% and 98+%, providing procurement flexibility based on experimental requirements . This compares favorably to less common analogs like N-cyclohexyl-2-fluoroaniline, for which vendor data on purity specifications is more limited and less standardized [1].

Chemical Synthesis Quality Control Procurement

Synthetic Accessibility: A Reported Yield Benchmark

A specific synthetic protocol for N-cyclohexyl-4-fluoroaniline via reductive amination of p-fluoronitrobenzene with phenol using Pd/C, sodium formate, and trifluoroacetic acid in water at 110 °C for 14 hours has been reported, achieving a yield of 74% . This provides a benchmark for process chemists, differentiating it from other N-cyclohexyl aniline derivatives that may require more complex or lower-yielding routes.

Organic Synthesis Process Chemistry Yield

Physicochemical Differentiation: Topological Polar Surface Area (TPSA)

The calculated topological polar surface area (TPSA) for N-cyclohexyl-4-fluoroaniline is 12.03 Ų, which is identical to that of 4-fluoro-N-phenylaniline (12.03 Ų) [1]. This indicates that the substitution of a cyclohexyl for a phenyl group on the amine nitrogen does not alter the compound's capacity for polar interactions, a key parameter in predicting oral bioavailability and blood-brain barrier penetration.

Physicochemical Properties Drug Design ADME

Strategic Application Scenarios for N-Cyclohexyl-4-fluoroaniline (CAS 136684-94-1) Based on Quantitative Evidence


Medicinal Chemistry: Lipophilicity-Driven SAR Exploration

For medicinal chemistry programs exploring the effect of N-substituent saturation on target binding and ADME properties, N-cyclohexyl-4-fluoroaniline offers a precise 0.07 logP reduction compared to its fully aromatic analog, 4-fluoro-N-phenylaniline, as detailed in Section 3. This allows for a controlled assessment of lipophilicity on membrane permeability and off-target binding while maintaining identical TPSA .

Process Chemistry and Scale-Up Feasibility Studies

Given the documented synthetic route and 74% yield benchmark from Section 3, process chemists can utilize this compound to evaluate reaction scalability, impurity profile, and cost-effectiveness of the reductive amination protocol. This is a practical consideration for procurement when comparing the viability of synthesizing a building block in-house versus purchasing it .

Analytical Method Development and Quality Control

The availability of N-cyclohexyl-4-fluoroaniline in two defined purity grades (95% and 98+%), as shown in Section 3, makes it a suitable reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS). A researcher can select the appropriate purity grade as a system suitability standard or for use in quantitative assays during synthesis or stability studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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